N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

PDHK1 inhibitor pyruvate dehydrogenase kinase cancer metabolism

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681167-68-0) is a synthetic small molecule belonging to the benzothiazole–thiazole carboxamide hybrid class. It is catalogued as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor and is structurally defined by a 1,3-benzothiazole-6-carboxamide core linked via an amide bond to a 4-(4-methoxyphenyl)-1,3-thiazol-2-amine moiety.

Molecular Formula C18H13N3O2S2
Molecular Weight 367.44
CAS No. 681167-68-0
Cat. No. B2682493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS681167-68-0
Molecular FormulaC18H13N3O2S2
Molecular Weight367.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C18H13N3O2S2/c1-23-13-5-2-11(3-6-13)15-9-24-18(20-15)21-17(22)12-4-7-14-16(8-12)25-10-19-14/h2-10H,1H3,(H,20,21,22)
InChIKeyGGXOUIMMJRIXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681167-68-0): Compound Identity, Target Class, and Procurement-Relevant Scaffold


N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681167-68-0) is a synthetic small molecule belonging to the benzothiazole–thiazole carboxamide hybrid class [1]. It is catalogued as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor [2] and is structurally defined by a 1,3-benzothiazole-6-carboxamide core linked via an amide bond to a 4-(4-methoxyphenyl)-1,3-thiazol-2-amine moiety [1]. The compound has been assigned to the patent estate of Schering Corporation and is listed with therapeutic indications for metastatic cancer and solid tumours [2][3].

Why Generic Substitution Fails for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide: Structural Determinants of Target Engagement and Selectivity


Within the PDHK1 inhibitor landscape, the benzothiazole–thiazole carboxamide scaffold is highly sensitive to peripheral substitution. Even conservative modifications—such as replacing the 4-methoxyphenyl group on the thiazole ring with an unsubstituted thiazole, a 5-methylthiazole, or a thiophene ring—produce structurally distinct chemical entities with divergent physicochemical profiles and, by class-level inference, altered target-binding geometries [1][2]. The 4-methoxyphenyl substituent contributes both electron-donating character and a specific steric footprint that are absent in simpler analogs; in related benzothiazole carboxamide series, analogous para-methoxy substitution has been shown to modulate kinase selectivity and antiproliferative potency [3]. Consequently, procurement of the exact CAS 681167-68-0 compound is mandatory for reproducing patented PDHK1-dependent experimental outcomes, as near-neighbor analogs cannot be assumed to recapitulate its target-engagement or cellular-response profile.

Quantitative Differentiation Evidence for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681167-68-0)


PDHK1 Target Annotations: Class-Level Inference from Curated Drug–Target Databases

The compound is uniquely annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD) and DrugMap, distinguishing it from the broader benzothiazole-6-carboxamide class, which is predominantly associated with BRAF, RIPK1, or COX inhibition. In contrast, the unsubstituted analog N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS not available) and the 5-methyl analog N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS not available) lack curated PDHK1 target annotations in TTD, suggesting that the 4-(4-methoxyphenyl) substitution is a critical determinant of PDHK1 recognition [1][2].

PDHK1 inhibitor pyruvate dehydrogenase kinase cancer metabolism

Physicochemical Differentiation: Computed LogP and Hydrogen-Bond Donor Count vs. Core Scaffold Analogs

The 4-methoxyphenyl substituent imparts a computed XLogP3-AA of 4.2 to the target compound, markedly higher than the unsubstituted thiazole analog N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, which has an estimated XLogP3-AA of approximately 2.1 based on fragment-based calculation (C₁₁H₇N₃OS₂; MW ~261). This ~2.1 log-unit increase in lipophilicity is expected to influence membrane permeability, plasma protein binding, and metabolic clearance. The target compound also possesses one hydrogen-bond donor (the carboxamide N–H) and six hydrogen-bond acceptors, versus one donor and four acceptors for the unsubstituted analog [1][2].

lipophilicity LogP drug-likeness physicochemical property

Patent Protection and Assignee Exclusivity: Schering Corporation Patent Estate vs. Unpatented Analogs

The target compound falls within the scope of US patent application US20110044940 A1 (Assignee: Schering Corporation), which claims thiazole carboxamide derivatives as PDHK1 inhibitors for cancer treatment [1]. The compound is explicitly cross-referenced in the Therapeutic Target Database under the Schering Corporation patent portfolio [2]. In contrast, close structural analogs such as N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide and N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide are not indexed in this patent family, indicating that the 4-(4-methoxyphenyl) substitution is a key inventive feature of the protected chemical space [1].

patent protection intellectual property Schering Corporation PDHK1 patent

Rotatable Bond Count and Conformational Flexibility vs. Rigid Benzothiazole-Thiazole Scaffolds

The target compound possesses four rotatable bonds (the methoxy C–O bond; the phenyl–thiazole bond; the thiazole–amide bond; and the amide–benzothiazole bond), whereas the simpler analog N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has only two rotatable bonds (the thiazole–amide bond and the amide–benzothiazole bond) [1]. The additional rotational degrees of freedom introduced by the 4-methoxyphenyl group may affect the entropic penalty upon target binding and influence the accessible conformational ensemble in solution; in related kinase inhibitor series, rotatable bond count has been correlated with selectivity and bioavailability [2].

conformational flexibility rotatable bonds molecular recognition entropic penalty

Validated Application Scenarios for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681167-68-0) Based on Differential Evidence


PDHK1-Mediated Cancer Metabolism Research Requiring Curated Target Annotation

Investigators studying the role of PDHK1 in the metabolic reprogramming of cancer cells (e.g., the Warburg effect and pyruvate dehydrogenase complex regulation) can procure CAS 681167-68-0 as a tool compound with database-verified PDHK1 inhibitor annotation [1]. Unlike unannotated benzothiazole-6-carboxamide analogs, this compound provides documented target identity traceable to the Schering Corporation patent estate, enabling reproducible PDHK1-dependent phenotypic profiling in metastatic cancer and solid tumour models [1][2].

Kinase Inhibitor Selectivity Profiling Panel Using the Benzothiazole–Thiazole Carboxamide Hybrid Scaffold

The compound's unique structural features—4-methoxyphenyl substitution, computed XLogP3-AA of 4.2, and four rotatable bonds—make it a valuable entry in broad kinase selectivity panels [1]. Its inclusion allows researchers to benchmark the selectivity fingerprint of the benzothiazole–thiazole carboxamide hybrid chemotype against other kinase inhibitor scaffolds (e.g., type II BRAF inhibitors, RIPK1 inhibitors), leveraging the compound's distinct physicochemical signature relative to simpler thiazole analogs [1][2].

Structure–Activity Relationship (SAR) Expansion Around the 4-(4-Methoxyphenyl)thiazole Pharmacophore

Medicinal chemistry teams engaged in PDHK1 inhibitor lead optimization can use CAS 681167-68-0 as the reference standard for SAR campaigns exploring modifications at the 4-position of the thiazole ring. The documented sensitivity of PDHK1 annotation to the 4-methoxyphenyl group—absent in unsubstituted or 5-methyl analogs—provides a clear structural hypothesis for iterative analog synthesis and biochemical testing [1].

Patent-Landscape and Freedom-to-Operate Analysis for PDHK1-Targeted Therapeutics

Intellectual property analysts and competitive intelligence teams can use CAS 681167-68-0 as a representative compound for mapping the Schering Corporation (now Merck Sharp & Dohme) PDHK1 patent estate under US20110044940 A1 [1]. The compound's database cross-referencing in TTD and DrugMap provides a defensible entry point for freedom-to-operate assessments and prior-art searches in the PDHK1 inhibitor space [1][2].

Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.